Cas no 948571-47-9 (2-(4-aminopyrazol-1-yl)ethanol)

2-(4-aminopyrazol-1-yl)ethanol structure
948571-47-9 structure
商品名:2-(4-aminopyrazol-1-yl)ethanol
CAS番号:948571-47-9
MF:C5H9N3O
メガワット:127.144460439682
MDL:MFCD11147853
CID:1027731

2-(4-aminopyrazol-1-yl)ethanol 化学的及び物理的性質

名前と識別子

    • 2-(4-Amino-1H-pyrazol-1-yl)ethanol
    • 2-(4-aminopyrazol-1-yl)ethanol
    • 2-(4-aminopyrazolyl)ethan-1-ol
    • 4-amino-1-(2-hydroxyethyl)pyrazole
    • 2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol
    • 4-amino-1H-pyrazole-1-ethanol
    • AXQLNAAVMSWBEQ-UHFFFAOYSA-N
    • 1H-Pyrazole-1-ethanol, 4-amino-
    • 2-(4-amino-pyrazol-1-yl)-ethanol
    • SBB046384
    • STL414722
    • SB18304
    • NE45579
    • ST24027531
    • 4CH-
    • 4-Amino-1H-pyrazole-1-ethanol (ACI)
    • 2-(4-Amino-1H-pyrazole-1-yl)ethanol
    • 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole
    • MDL: MFCD11147853
    • インチ: 1S/C5H9N3O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2,6H2
    • InChIKey: AXQLNAAVMSWBEQ-UHFFFAOYSA-N
    • ほほえんだ: OCCN1C=C(N)C=N1

計算された属性

  • せいみつぶんしりょう: 127.07500
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 88.3
  • トポロジー分子極性表面積: 64.099

じっけんとくせい

  • PSA: 64.07000
  • LogP: 0.03880

2-(4-aminopyrazol-1-yl)ethanol セキュリティ情報

2-(4-aminopyrazol-1-yl)ethanol 税関データ

  • 税関コード:2933199090
  • 税関データ:

    中国税関番号:

    2933199090

    概要:

    2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(4-aminopyrazol-1-yl)ethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-W001875-5g
2-(4-AMino-1H-pyrazol-1-yl)ethanol
948571-47-9 99.97%
5g
$288.0 2022-04-26
ChemScence
CS-W001875-1g
2-(4-AMino-1H-pyrazol-1-yl)ethanol
948571-47-9 99.97%
1g
$88.0 2022-04-26
Chemenu
CM188756-10g
2-(4-Amino-1H-pyrazol-1-yl)ethanol
948571-47-9 95%+
10g
$712 2023-02-01
Enamine
EN300-58765-2.5g
2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol
948571-47-9 95%
2.5g
$165.0 2023-02-09
eNovation Chemicals LLC
Y0978571-10g
2-(4-amino-1H-pyrazol-1-yl)ethanol
948571-47-9 95%
10g
$640 2023-09-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7820-1G
2-(4-aminopyrazol-1-yl)ethanol
948571-47-9 97%
1g
¥ 257.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7820-5G
2-(4-aminopyrazol-1-yl)ethanol
948571-47-9 97%
5g
¥ 897.00 2023-04-12
abcr
AB437706-10 g
2-(4-Amino-1H-pyrazol-1-yl)ethanol; .
948571-47-9
10g
€1,038.50 2023-04-23
Enamine
EN300-58765-0.1g
2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol
948571-47-9 95%
0.1g
$29.0 2023-02-09
abcr
AB437706-5 g
2-(4-Amino-1H-pyrazol-1-yl)ethanol; .
948571-47-9
5g
€564.60 2023-04-23

2-(4-aminopyrazol-1-yl)ethanol 合成方法

Synthetic Routes 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, rt
リファレンス
preparation of quinazoline and quinoline derivatives as interleukin-1 receptor-associated kinases (IRAK) inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 2

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, 25 °C
リファレンス
Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 3

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
リファレンス
Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 4

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  12 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
リファレンス
4,6-disubstituted aminopyridine-based JAK kinase inhibitor and tis preparation
, China, , ,

Synthetic Routes 5

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  18 h, rt
リファレンス
Preparation of (7H-pyrrolo[2,3-d]pyrimidin-2-yl)amine compounds as JAK3 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 6

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  14 h, rt
リファレンス
Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them
, World Intellectual Property Organization, , ,

Synthetic Routes 7

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  15 h, rt
リファレンス
Pyrimidine compounds, compositions, and medicinal applications thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 8

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  18 h, rt
リファレンス
Preparation of pyrazolo[4,3-c]pyridine derivatives as JAK inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 9

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  12 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
リファレンス
Preparation of pyrrolo[2,3-d]pyrimidine derivatives as Janus kinase inhibitors
, China, , ,

Synthetic Routes 10

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  8 h, 50 °C
リファレンス
Preparation of 4-arylamino-6-(heteroaryl)quinazoline compounds useful as PI3k inhibitors for the treatment of cancer
, China, , ,

Synthetic Routes 11

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  14 h, rt
リファレンス
Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 12

はんのうじょうけん
1.1 Solvents: Methanol
リファレンス
Preparation of pyrrolecarboxamide derivatives as ERK5 inhibitors for treatment of cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 13

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, rt
リファレンス
Pyrimido five-membered ring derivative and application
, World Intellectual Property Organization, , ,

Synthetic Routes 14

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, 25 °C
リファレンス
Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application
, World Intellectual Property Organization, , ,

Synthetic Routes 15

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  12 h, rt
リファレンス
Substituted pyrimidine compounds, compositions and medicinal applications thereof
, India, , ,

Synthetic Routes 16

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt; 24 h, rt
リファレンス
Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease
, China, , ,

Synthetic Routes 17

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, 50 °C
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ,  Ethyl acetate ;  5 h, rt
リファレンス
Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 18

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, rt
リファレンス
Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors
Yu, Ru-Nan; Chen, Cheng-Juan; Shu, Lei; Yin, Yuan; Wang, Zhi-Jian; et al, Bioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657

Synthetic Routes 19

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
リファレンス
Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors
, World Intellectual Property Organization, , ,

2-(4-aminopyrazol-1-yl)ethanol Raw materials

2-(4-aminopyrazol-1-yl)ethanol Preparation Products

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